Cas no 79516-82-8 (20-OH-LTB4)

20-OH-LTB4 (20-Hydroxy-Leukotriene B4) is a hydroxylated metabolite of Leukotriene B4 (LTB4), a potent mediator of inflammation derived from arachidonic acid metabolism. This metabolite is formed via the action of cytochrome P450 enzymes, particularly CYP4F3, and plays a regulatory role in modulating LTB4's inflammatory and chemotactic effects. 20-OH-LTB4 exhibits reduced biological activity compared to LTB4, serving as a feedback mechanism to attenuate excessive inflammatory responses. It is widely used in research to study leukotriene metabolism, inflammation pathways, and immune regulation. The compound is valuable for investigating the enzymatic degradation of LTB4 and its role in resolving inflammatory processes. High-purity 20-OH-LTB4 is essential for accurate in vitro and in vivo studies.
20-OH-LTB4 structure
20-OH-LTB4 structure
商品名:20-OH-LTB4
CAS番号:79516-82-8
MF:C20H32O5
メガワット:352.46508
CID:555337
PubChem ID:5280745

20-OH-LTB4 化学的及び物理的性質

名前と識別子

    • 6,8,10,14-Eicosatetraenoicacid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
    • (5S,12R)-5,12,20-TRIHYDROXY-(6Z,8E,10E,14Z)-EICOSATETRAENOIC ACID
    • 20-hydroxy Leukotriene B4
    • 20-hydroxyleukotriene
    • 20-hydroxy-leukotriene B4
    • 20-Hydroxy-LTB4
    • 20-OH-LTB4
    • 5S,12R,20-TRIHYDROXY-6Z,8E,10E,14Z-EICOSATETRAENOIC ACID
    • hydroxyleukotriene B4
    • BML1-E05
    • 20-hydroxy LTB4
    • CHEBI:15646
    • (5S,12R)-5,12,20-Trihydroxy-(6Z,8E,10E,14Z)-eicosatetraenoate
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoic acid
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoic acid
    • 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoic acid
    • omega-Hydroxy-LTB4
    • w-Hydroxy-LTB4
    • LTB4-20-hydroxy
    • [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoic acid
    • Q27071451
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoate
    • 79516-82-8
    • SR-01000946893
    • SR-01000946893-1
    • [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoate
    • CHEMBL1593789
    • BDBM85696
    • 6,8,10,14-Eicosatetraenoic acid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
    • LMFA03020018
    • C04853
    • (5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
    • CS-0062366
    • AKOS027378121
    • PD021022
    • 5,12,20-THETE
    • GTPL3399
    • LTB4_20-Hydroxy
    • HY-113479
    • DTXSID901316948
    • 20-OH-Leukotriene B4
    • NCGC00161274-01
    • 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoate
    • 5S,12R,20-trihydroxy-6Z,8E,10E,14Z-eicosatetraenoate
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoate
    • 20-hydroxyleukotriene B4
    • SCHEMBL142275
    • インチ: InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
    • InChIKey: PTJFJXLGRSTECQ-PSPARDEHSA-N
    • ほほえんだ: C(CCCCO)/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

計算された属性

  • せいみつぶんしりょう: 352.22500
  • どういたいしつりょう: 352.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 15
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 98Ų

じっけんとくせい

  • 色と性状: 流体。
  • 密度みつど: 1.097
  • ふってん: 581.8°C at 760 mmHg
  • フラッシュポイント: 319.7°C
  • 屈折率: 1.541
  • PSA: 97.99000
  • LogP: 3.13070
  • ようかいせい: まだ確定していません。

20-OH-LTB4 セキュリティ情報

  • 危険物輸送番号:UN 1170 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 11-36/37/38
  • セキュリティの説明: S16; S26; S36
  • 危険物標識: F Xi
  • リスク用語:R11; R36/37/38
  • セキュリティ用語:16-26-36
  • ちょぞうじょうけん:−20°C

20-OH-LTB4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G377488-1mg
20-OH-LTB4
79516-82-8
1mg
$2096.00 2023-05-18
TRC
G377488-5mg
20-OH-LTB4
79516-82-8
5mg
$7824.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-200959A-1mg
20-OH-LTB4,
79516-82-8 ≥99%
1mg
¥45164.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200959-50µg
20-OH-LTB4,
79516-82-8 ≥99%
50µg
¥4550.00 2023-09-05
TRC
G377488-25mg
20-OH-LTB4
79516-82-8
25mg
$ 29000.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-25ug
20-hydroxy Leukotriene B4
79516-82-8 98%
25ug
¥1890.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-200959-50 µg
20-OH-LTB4,
79516-82-8 ≥99%
50µg
¥4,550.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-100ug
20-hydroxy Leukotriene B4
79516-82-8 98%
100ug
¥6558.00 2022-04-26
TRC
G377488-2.5mg
20-OH-LTB4
79516-82-8
2.5mg
$4305.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-50ug
20-hydroxy Leukotriene B4
79516-82-8 98%
50ug
¥3469.00 2022-04-26

20-OH-LTB4 関連文献

20-OH-LTB4に関する追加情報

20-OH-LTB4: A Comprehensive Overview

20-OH-LTB4, also known as Leukotriene B4, is a bioactive lipid mediator with the CAS number 79516-82-8. This compound plays a critical role in various physiological and pathological processes, particularly in inflammation and immune responses. Recent studies have highlighted its involvement in chronic inflammatory diseases, such as asthma, arthritis, and cardiovascular disorders. The compound is synthesized through the oxidation of arachidonic acid by the enzyme 5-lipoxygenase, making it a key player in the leukotriene pathway.

The biological functions of 20-OH-LTB4 are mediated through its interaction with specific receptors, primarily the BLT1 and BLT2 receptors. These receptors are expressed on various immune cells, including neutrophils, eosinophils, and monocytes. Activation of these receptors triggers downstream signaling pathways that promote cell migration, adhesion, and cytokine production. Recent research has demonstrated that LTB4 signaling is also involved in the regulation of cancer progression, where it promotes tumor growth and metastasis by enhancing angiogenesis and suppressing anti-tumor immunity.

In terms of therapeutic applications, 20-OH-LTB4 has been a target for drug development in inflammatory diseases. Several inhibitors of the LTB4 receptor have been developed and tested in clinical trials. For instance, vercirnon (MK-0591) and CAY10593 are examples of BLT1 receptor antagonists that have shown promise in reducing inflammation in preclinical models. Additionally, synthetic analogs of LTB4 have been used as tools to study its role in various pathological conditions.

The synthesis of 20-OH-LTB4 involves a multi-step process that includes the oxidation of arachidonic acid followed by enzymatic transformations. Recent advancements in synthetic chemistry have enabled the production of high-purity LTB4 for research purposes. These methods often utilize recombinant enzymes to mimic the natural biosynthesis pathway, ensuring high yields and specificity.

In conclusion, 20-OH-LTB4 is a versatile bioactive molecule with significant implications in both basic research and therapeutic development. Its role in inflammation, immunity, and cancer makes it a valuable target for understanding disease mechanisms and designing novel therapeutics. Continued research into its molecular mechanisms and therapeutic potential will undoubtedly contribute to the development of innovative treatments for inflammatory and neoplastic disorders.

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